molecular formula C31H45N3O7 B610143 Plocabulin CAS No. 960210-99-5

Plocabulin

Cat. No.: B610143
CAS No.: 960210-99-5
M. Wt: 571.7 g/mol
InChI Key: IEKGSKLKBICCHQ-BDOJOPHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plocabulin, also known as PM060184, is a novel marine-derived microtubule-binding agent. It was originally isolated from the marine sponge Lithoplocamia lithistoides. This compound has shown significant potential as an antitumor agent due to its ability to disrupt microtubule dynamics, which are essential for cell division and intracellular transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Plocabulin is synthesized through a complex multi-step process that involves the total synthesis of its intricate molecular structureKey steps include cyclization, oxidation, and selective functional group modifications .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The process is designed to be scalable, allowing for the production of this compound in quantities sufficient for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions: Plocabulin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity and stability .

Scientific Research Applications

Plocabulin has a wide range of scientific research applications, including:

    Chemistry: this compound serves as a valuable tool for studying microtubule dynamics and the effects of microtubule disruption on cellular processes.

    Biology: In biological research, this compound is used to investigate the mechanisms of cell division and intracellular transport, as well as the role of microtubules in these processes.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers. .

    Industry: In the pharmaceutical industry, this compound is being developed as a novel anticancer drug.

Mechanism of Action

Plocabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, this compound disrupts the polymerization and depolymerization of microtubules, leading to the disorganization and fragmentation of the microtubule network. This disruption interferes with cell division and intracellular transport, ultimately causing cell death. This compound also exhibits antiangiogenic and vascular-disrupting activities, further contributing to its antitumor effects .

Comparison with Similar Compounds

Plocabulin is unique among microtubule-binding agents due to its marine origin and its specific binding site on tubulin. Similar compounds include:

This compound’s unique binding site and mechanism of action make it a valuable addition to the arsenal of microtubule-targeting agents, offering potential advantages in terms of efficacy and safety.

Properties

IUPAC Name

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGSKLKBICCHQ-BDOJOPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960210-99-5
Record name Plocabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PM-060184
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLOCABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.